molecular formula C7H9F6O5P B1330032 Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate CAS No. 88738-78-7

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Cat. No. B1330032
CAS RN: 88738-78-7
M. Wt: 318.11 g/mol
InChI Key: PVSJXEDBEXYLML-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a chemical compound that is part of a broader class of bisphosphonates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a phosphonate group with two trifluoroethyl substituents and a methoxycarbonylmethyl group, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related bisphosphonates often involves the Arbuzov reaction, which is a method used to prepare phosphonates from phosphites and halides. For instance, the N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a compound with structural similarities, was synthesized using tris(2,2,2-trifluoroethyl)phosphite, 2-bromo-N-methoxy-N-methylacetamide, and KF/alumina . This method demonstrates the versatility of bisphosphonates synthesis and the potential for creating a variety of related compounds, including bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

Molecular Structure Analysis

The molecular structure of bisphosphonates can be quite complex, with the potential for steric hindrance due to bulky substituents. For example, the molecular structures of certain bis(phosphoryl) and bis(phosphonio) derivatives were investigated using X-ray crystallography, revealing unusually large bond angles around phosphorus atoms . This suggests that the molecular structure of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate could also exhibit unique geometric features that may influence its reactivity and physical properties.

Chemical Reactions Analysis

Bisphosphonates are known to participate in a variety of chemical reactions. The bis(2,2,2-trifluoroethyl)phosphonate, for example, reacts with aldehydes to produce Z-unsaturated amides in good yields . Additionally, transesterification reactions involving bis(trifluoroethyl) phosphonates have been used to synthesize other phosphonate derivatives . These reactions highlight the chemical versatility of bisphosphonates and their potential utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphosphonates are influenced by their molecular structure. For instance, the presence of fluorine atoms in the trifluoroethyl groups can impart a degree of hydrophobicity to the compound, as seen in the case of a moderately hydrophobic ionic liquid featuring a bis(pentafluoroethanesulfonyl)amide group . The electronic properties of bisphosphonates, such as their redox behavior, can also be studied through electrochemical measurements . These properties are crucial for understanding the behavior of bisphosphonates in different environments and their potential applications.

Scientific Research Applications

Synthesis of Z-unsaturated N-methoxy-N-methylamides

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate plays a key role in the synthesis of Z-unsaturated N-methoxy-N-methylamides. A study demonstrates its use in reacting with aldehydes to yield Z-unsaturated amides efficiently (Fortin, Dupont, & Deslongchamps, 2002).

Synthesis of Bis(phosphonate) Structures

This compound is significant in the synthesis of bis(phosphonate) structures, providing direct access to a 1-hydroxymethylene-1,1-bis(phosphonic acid) functionalized by a carboxylic function on the side chain (Guénin, Degache, Liquier, & Lecouvey, 2004).

Production of Dialkyl Chloromethyl- and Azidomethyl-phosphonates

Utilized in the transesterification of chloromethyl- and azidomethyl-phosphonates with alcohols, this compound aids in producing dialkyl chloromethyl- and azidomethyl-phosphonates (Berté-Verrando, Diziere, Samadi, & Savignac, 1995).

Acylation with Carboxylic Esters

It is significant in the acylation process to prepare bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates, offering an optimized method for acylation with esters rather than acyl chlorides (Molnár, Takács, Kádár, Faigl, & Kardos, 2015).

Synthesis of (Z)-α,β-Unsaturated Ketones

This chemical is also crucial in synthesizing (Z)-α,β-unsaturated ketones through reactions with aldehydes (Yu, Su, & Jin, 1999).

Anticorrosion Films in Polymer Science

In the polymer sciencefield, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is utilized in synthesizing phosphonated methacrylate monomers for adhesion/anticorrosive coatings. These coatings, when blended with acrylates, exhibit excellent resistance to corrosion, demonstrating the compound's importance in developing advanced materials (Chougrani, Boutevin, David, Seabrook, & Loubat, 2008).

Flame Retardant Additive for Lithium-ion Batteries

Another notable application is its use as a flame retardant additive in lithium-ion batteries. The compound significantly suppresses the flammability of the electrolyte in batteries, enhancing their safety (Zhu, Jiang, Ai, Yang, & Cao, 2015).

Preparation of Bis(phosphonate) Compounds

In pharmaceutical research, the synthesis of bis(phosphonate) compounds, often used for bone disease treatment, involves this compound. It's used for preparing functional bis(phosphonate) building blocks, crucial for developing medications with improved bioavailability and efficacy (David, Kotek, Kubíček, Tošner, Hermann, & Lukeš, 2013).

Synthesis of PET Gene Reporter Probes for Cancers

Lastly, it's used in the synthesis of PET gene reporter probes for cancer imaging. This application is crucial in advancing diagnostic methods for viral infections and cancers, showcasing its versatility in medical research (Wang, Fei, Gardner, Hutchins, & Zheng, 2005).

Safety And Hazards

“Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate” causes skin irritation and serious eye irritation . It is recommended to take off contaminated clothing and wash before reuse .

properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237279
Record name NSC 634137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

CAS RN

88738-78-7
Record name NSC 634137
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 634137
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
CL Gibson, S Handa - Tetrahedron: Asymmetry, 1996 - Elsevier
The synthesis of the naturally occurring 2(5H)-furanone (R)-(+)-umbelactone 1 in five steps and 26.2% overall yield from (2S)-2,3- dihydroxy -(2,3- O - isopropylidene)propanoic acid 2 is …
Number of citations: 37 www.sciencedirect.com
AK Ghosh, Y Wang - The Journal of organic chemistry, 1998 - ncbi.nlm.nih.gov
The [2, 3]-Wittig rearrangement leading to stereocontrolled carbon-carbon bond formation has been increasingly utilized in organic synthesis. 1 The synthetic potential of this reaction is …
Number of citations: 24 www.ncbi.nlm.nih.gov
PV Ramachandran, A Tafelska-Kaczmarek… - Organic …, 2011 - ACS Publications
Horner−Wadsworth−Emmons (HWE) or Still−Gennari olefination of TBS-protected 3,3-difluoro-4-hydroxy-2-ones, derived from the difluoroallylboration of aldehydes, provides the Z-…
Number of citations: 25 pubs.acs.org
BM Lewis - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
D Ramesh, V Shekhar, D Chantibabu, S Rajaram… - Tetrahedron …, 2012 - Elsevier
The stereoselective total synthesis of bio-active pectinolide H (1) is described. Midland’s asymmetric reduction, Sharpless dihydroxylation reactions are involved in generating the …
Number of citations: 12 www.sciencedirect.com
J Song, H Yamataka, Z Rappoport - The Journal of Organic …, 2007 - ACS Publications
Reactions of isocyanates XNCO (eg, X = p-An, Ph, i-Pr) with (MeO) 2 P( O)CH 2 CO 2 R [R = Me, CF 3 CH 2 , (CF 3 ) 2 CH] gave 15 formal “amides” (MeO) 2 P( O)CH(CO 2 R)CONHX (6/…
Number of citations: 10 pubs.acs.org
FA Davis, H Qi, G Sundarababu - Tetrahedron, 2000 - Elsevier
Deconjugative electrophilic fluorination of the lithium dienolate of Z-α,β-unsaturated imide (+)-9 with N-fluorobenzenesulfonimide (NFSi) afforded the E-β,γ-unsaturated α-fluoro imide (+)…
Number of citations: 43 www.sciencedirect.com
Z Zhao, Q Lv, J Geng, Y Liu, C Hu, Y Du, J Liu - Synthesis, 2023 - thieme-connect.com
An efficient and concise synthesis of cytotoxic 5,6-dihydro-α-pyrone (+)-brevipolide H has been accomplished in 12 long linear steps in 8.65% overall yield from readily available chiral …
Number of citations: 3 www.thieme-connect.com
B Herradón, E Mann, A Salgado - TC - researchgate.net
The Wittig reaction of N-protected amino aldehydes with stabilized phosphorus ylides (phosphoranes) was studied, with a special emphasis on the influence of the solvent on the …
Number of citations: 0 www.researchgate.net
P Evans, M Leffray - Tetrahedron, 2003 - Elsevier
The asymmetric dihydroxylation of α,β-unsaturated sulfones under Sharpless conditions affords enantioenriched α-hydroxyaldehydes in a complex mixture of dimeric species. These …
Number of citations: 80 www.sciencedirect.com

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